molecular formula C10H8LiN3O2 B1435584 lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate CAS No. 1803582-61-7

lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B1435584
CAS No.: 1803582-61-7
M. Wt: 209.2 g/mol
InChI Key: NGTWVPJHVJWSED-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C10H9N3O2.Li. It is a lithium salt of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate typically involves the following steps:

  • Preparation of 4-Methyl-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylic Acid: This can be achieved through the cyclization of hydrazine with an appropriate diketone or β-diketone derivative.

  • Lithium Salt Formation: The carboxylic acid obtained in the first step is then treated with lithium hydroxide to form the lithium salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties. Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism by which lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may modulate specific enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Lithium(1+) ion 4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate

  • Lithium(1+) ion 5-phenyl-4H-1,2,4-triazole-3-carboxylate

  • Lithium(1+) ion 4-methyl-1,2,4-triazole-3-carboxylate

Uniqueness: Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

lithium;4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Li/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTWVPJHVJWSED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=NN=C1C(=O)[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 3
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 4
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 5
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 6
lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate

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